
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes a butyl group at the 5th position, a methoxy group at the 7th position, a methyl group at the 1st position, and an acetate group at the 4th position. These modifications confer unique chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with butyl bromide, methoxybenzene, and methyl iodide in the presence of a base like potassium carbonate can yield the desired compound. The acetate group can be introduced through acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Acetylation: The acetate group can be modified through acetylation reactions using acetic anhydride and a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate can be compared with other indole derivatives, such as:
1H-Indol-4-ol, 7-methyl-: This compound has a similar structure but lacks the butyl and acetate groups, leading to different chemical and biological properties.
4-Hydroxyindole: This compound has a hydroxyl group at the 4th position but lacks the other substituents, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
99107-54-7 |
|---|---|
Molekularformel |
C16H21NO3 |
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
(5-butyl-7-methoxy-1-methylindol-4-yl) acetate |
InChI |
InChI=1S/C16H21NO3/c1-5-6-7-12-10-14(19-4)15-13(8-9-17(15)3)16(12)20-11(2)18/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
JIUVITDMSXZWRL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C2C(=C1OC(=O)C)C=CN2C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B15214281.png)


![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
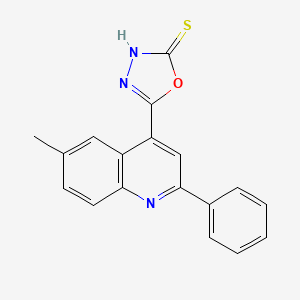

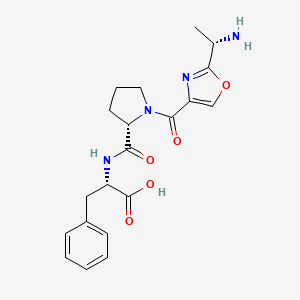
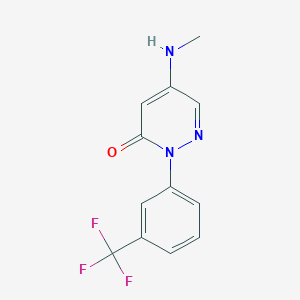
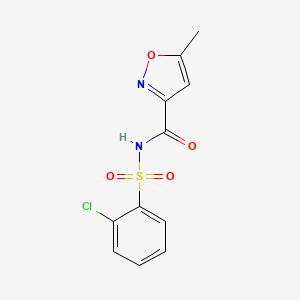
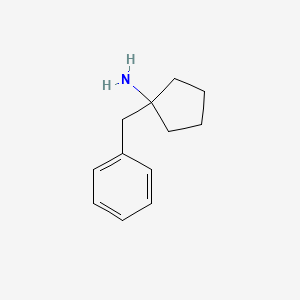
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)
